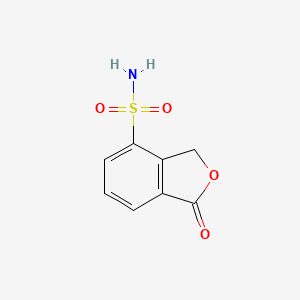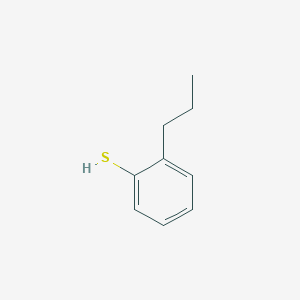
2-Propylbenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylbenzene-1-thiol is an organic compound characterized by a benzene ring substituted with a propyl group and a thiol group. The thiol group (-SH) is known for its strong, often unpleasant odor. This compound is part of the thiol family, which are sulfur analogs of alcohols.
準備方法
Synthetic Routes and Reaction Conditions
2-Propylbenzene-1-thiol can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Thiolation: Another method involves the direct thiolation of propylbenzene using hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
化学反応の分析
2-Propylbenzene-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
科学的研究の応用
2-Propylbenzene-1-thiol has several applications in scientific research:
作用機序
The mechanism of action of 2-Propylbenzene-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in its antioxidant activity, as it can neutralize reactive oxygen species by forming stable disulfide bonds . The compound can also interact with various enzymes and proteins, affecting their function and activity .
類似化合物との比較
2-Propylbenzene-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: Similar in structure but with an ethyl group instead of a propyl group.
Butanethiol: Contains a butyl group instead of a propyl group.
Benzyl mercaptan: Contains a benzyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of a propyl group and a thiol group attached to a benzene ring, which imparts distinct chemical and physical properties .
特性
CAS番号 |
90535-39-0 |
|---|---|
分子式 |
C9H12S |
分子量 |
152.26 g/mol |
IUPAC名 |
2-propylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
InChIキー |
JPNXREVRYWWBDG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


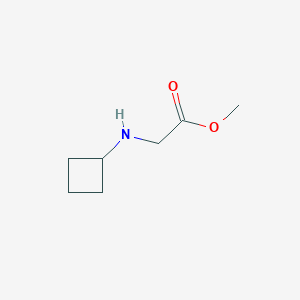

![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
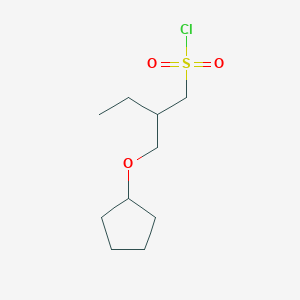
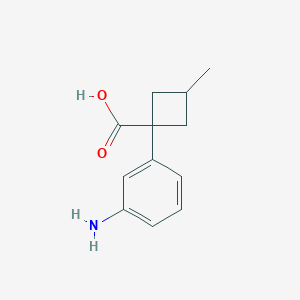
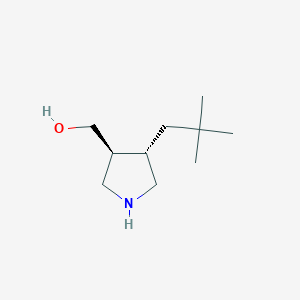
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
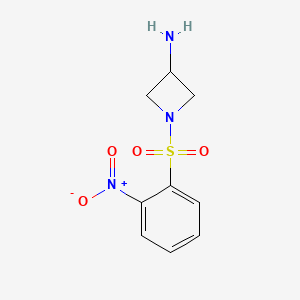
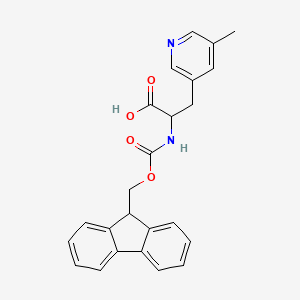
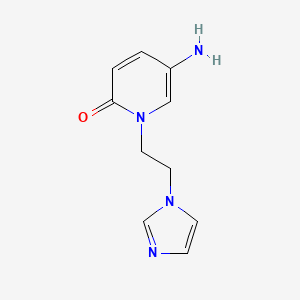

![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
